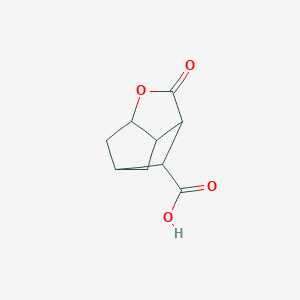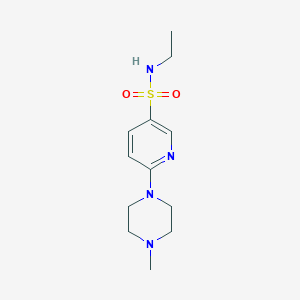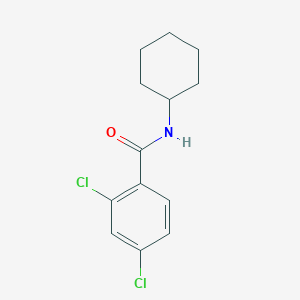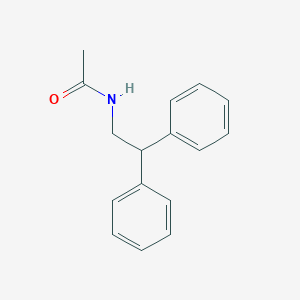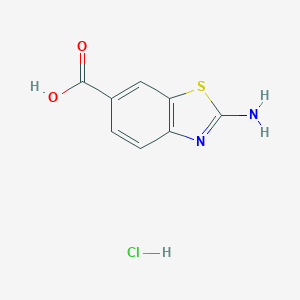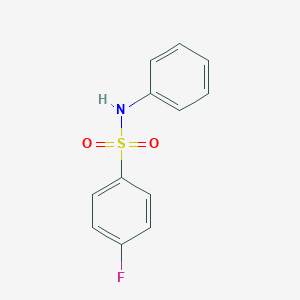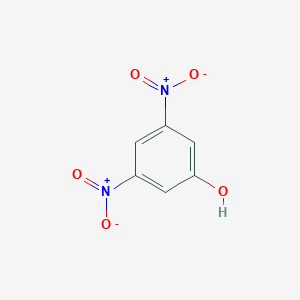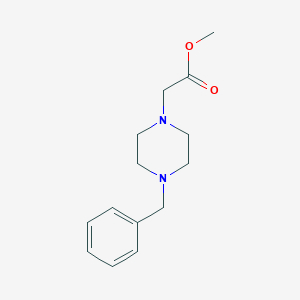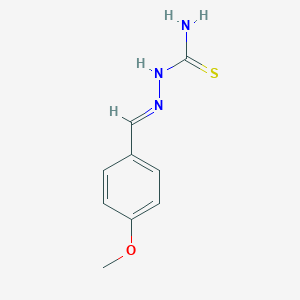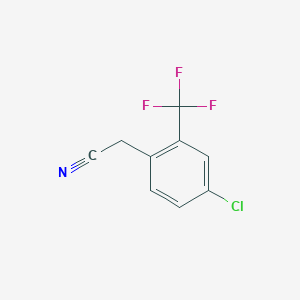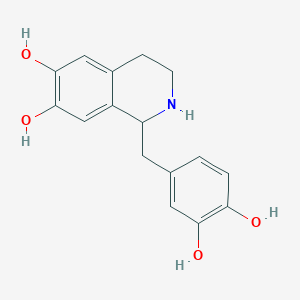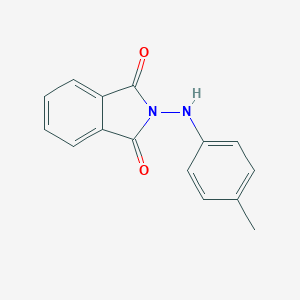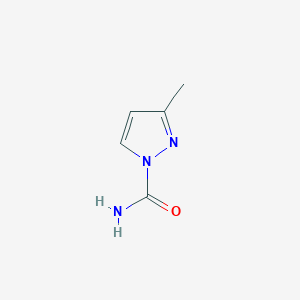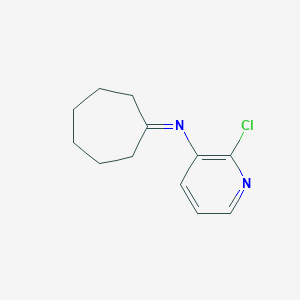
N-(2-Chloropyridin-3-yl)cycloheptanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloropyridin-3-yl)cycloheptanimine, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
N-(2-Chloropyridin-3-yl)cycloheptanimine acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain and preventing its activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
The inhibition of GSK-3 by N-(2-Chloropyridin-3-yl)cycloheptanimine has a variety of biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the regulation of glycogen metabolism, and the modulation of cell cycle progression and apoptosis. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to enhance the self-renewal and pluripotency of stem cells, making it a valuable tool for stem cell research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chloropyridin-3-yl)cycloheptanimine has several advantages for use in laboratory experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to enhance stem cell self-renewal and pluripotency, and its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, including its cost and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving N-(2-Chloropyridin-3-yl)cycloheptanimine, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the exploration of its effects on other cellular processes and signaling pathways. Additionally, the use of N-(2-Chloropyridin-3-yl)cycloheptanimine in combination with other drugs or therapies may enhance its therapeutic potential and lead to new treatment strategies for a variety of diseases.
Métodos De Síntesis
N-(2-Chloropyridin-3-yl)cycloheptanimine can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with cycloheptanone, followed by reduction and cyclization to form the final product. The synthesis of N-(2-Chloropyridin-3-yl)cycloheptanimine has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
N-(2-Chloropyridin-3-yl)cycloheptanimine has been extensively studied in scientific research, particularly in the fields of stem cell biology and cancer research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells, making it a valuable tool for stem cell research. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Propiedades
Número CAS |
154377-29-4 |
|---|---|
Nombre del producto |
N-(2-Chloropyridin-3-yl)cycloheptanimine |
Fórmula molecular |
C12H15ClN2 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
Clave InChI |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
SMILES canónico |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Sinónimos |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



